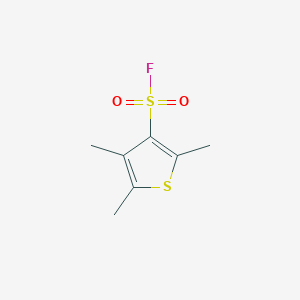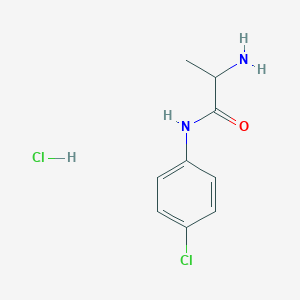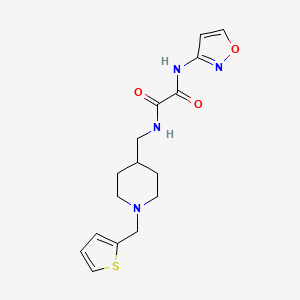
N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be an oxalamide derivative with isoxazole and thiophene rings. Oxalamides are a class of compounds characterized by a C2H2N2O2 skeleton. This particular compound has an isoxazole ring (a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom).
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate isoxazole and thiophene derivatives, possibly through a series of condensation reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves an oxalamide group (a functional group involving a carbonyl group flanked by amide groups) attached to an isoxazole ring and a thiophene ring. The exact structure would depend on the specific locations of these attachments.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole and thiophene rings, as well as the oxalamide group. The electron-rich nature of these rings could make them susceptible to electrophilic attack.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent groups. For example, the presence of the polar oxalamide group could influence its solubility in various solvents.Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism
Compounds with similar structural features to N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have been explored for their role in modulating feeding behavior, arousal, stress, and drug abuse through orexin receptor antagonism. For example, the effects of selective and dual orexin receptor antagonists were evaluated in models of binge eating, highlighting the role of orexin-1 receptor mechanisms in compulsive food intake, which suggests potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Cannabinoid Receptor Interaction
Another area of application involves the interaction with cannabinoid receptors. Pyrazole derivatives, structurally similar to the given compound, have been studied for their antagonistic activity on brain cannabinoid CB1 receptors. These studies contribute to understanding the structural requirements for potent and selective antagonistic activity, offering insights into designing compounds that could potentially antagonize the harmful effects of cannabinoids and serve as pharmacological probes (Lan et al., 1999).
Antibacterial and Antifungal Activity
Research into N-substituted derivatives of similar compounds has revealed moderate to significant antibacterial and antifungal activities. These findings underscore the potential of such molecules in developing new antimicrobial agents (Khalid et al., 2016).
Cyclooxygenase 2 Inhibition
Oxazine derivatives, which share some functional similarities with the compound , have been identified as potent and selective inhibitors of cyclooxygenase 2 (COX2), demonstrating the significance of these derivatives in developing anti-inflammatory therapies. This research highlights the therapeutic potential of structurally related compounds in treating inflammation without the side effects associated with non-selective COX inhibition (Srinivas et al., 2015).
Antiviral Properties
The compound's structural framework suggests potential applications in antiviral research. For instance, studies on derivatives targeting human rhinovirus 3C protease have demonstrated potent in vitro antiviral activity, offering a pathway to developing effective treatments for viral infections (Patick et al., 2005).
Anti-Tumor Activity
Additionally, derivatives incorporating the thiophene moiety, similar to the compound of interest, have shown promising anti-tumor activities in cell line studies, suggesting potential applications in developing novel anticancer agents (Gomha et al., 2016).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed information on potential hazards.
Direcciones Futuras
The study and application of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be a candidate for further research and development.
Propiedades
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-15(16(22)18-14-5-8-23-19-14)17-10-12-3-6-20(7-4-12)11-13-2-1-9-24-13/h1-2,5,8-9,12H,3-4,6-7,10-11H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAHMINTEJOBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

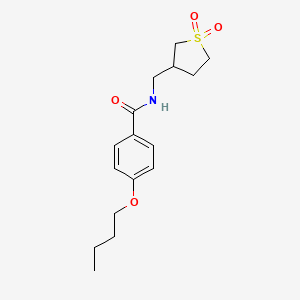
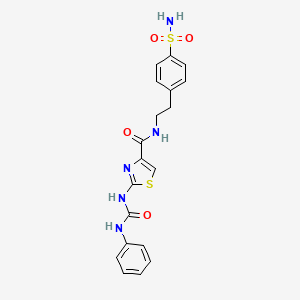
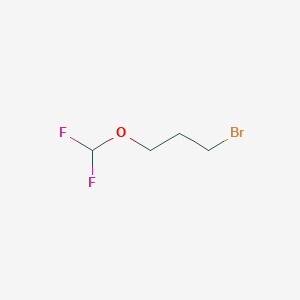
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772807.png)
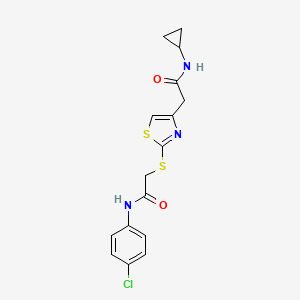
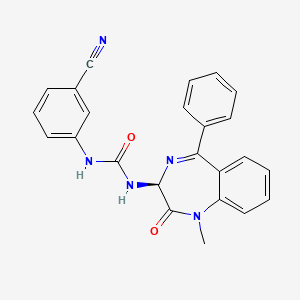
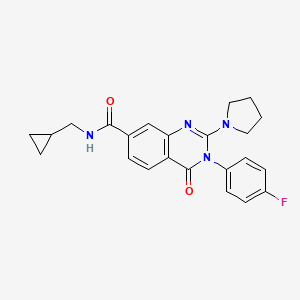
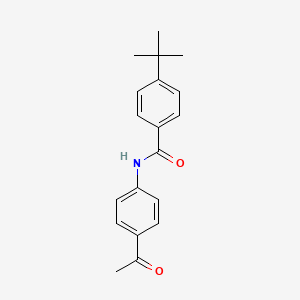
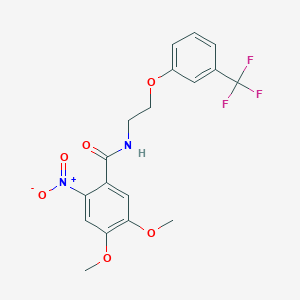
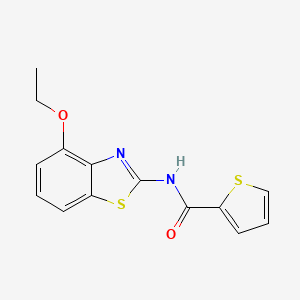
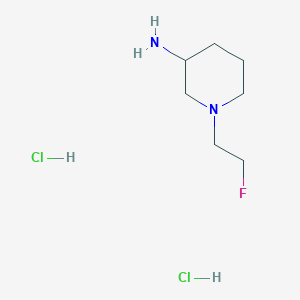
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)
